Bienvenue dans la boutique en ligne BenchChem!

PF-622

FAAH inhibition time-dependent kinetics covalent inhibitor

PF-622 offers a 3750-fold selectivity window for FAAH over sEH, crucial for unambiguous target validation in analgesia and inflammation studies. Its faster inhibition kinetics (IC50 = 4.0 nM at 5 min) make it ideal for acute cellular models, ensuring superior experimental reproducibility compared to less selective analogs.

Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
CAS No. 898235-65-9
Cat. No. B1662981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-622
CAS898235-65-9
SynonymsN-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
PF 622
PF-622
PF622 cpd
Molecular FormulaC21H22N4O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
InChIKeySNTCRRMCALVGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

PF-622 (CAS 898235-65-9) Chemical Profile and Procurement Classification


PF-622 (CAS 898235-65-9) is N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, a synthetic small-molecule inhibitor of fatty acid amide hydrolase (FAAH) with a molecular weight of 346.4 g/mol [1]. It belongs to the piperazine/piperidine urea mechanistic class of FAAH inhibitors and acts as a potent, time-dependent, irreversible inhibitor that covalently modifies the enzyme's active site serine nucleophile [2]. Its primary application lies in endocannabinoid system research, particularly for investigating analgesic, anti-inflammatory, anxiolytic, and antidepressant phenotypes in preclinical models [2].

PF-622 (898235-65-9): Why Interchange with Other FAAH Inhibitors Compromises Experimental Outcomes


Interchange among FAAH inhibitors without verification introduces significant experimental variability due to fundamental differences in mechanism, potency kinetics, selectivity window, and chemical scaffold. PF-622 belongs to the piperazine urea class with a unique time-dependent irreversible covalent binding mode that produces IC₅₀ values shifting from 0.99 μM to 0.033 μM as preincubation time extends from 5 to 60 minutes [1]. This kinetic behavior contrasts with reversible inhibitors (e.g., FAAH inhibitor 1) and even with other covalent inhibitors from different chemical classes (e.g., carbamate-based PF-3845) that exhibit different time-dependent profiles and selectivity landscapes [2]. Furthermore, PF-622 demonstrates complete selectivity for FAAH over other mammalian serine hydrolases with no discernible off-target activity up to 500 μM in activity-based proteomic profiling across human and murine tissues [1], whereas alternative compounds may exhibit measurable cross-reactivity at lower concentrations [3]. These mechanistic, kinetic, and selectivity distinctions cannot be reproduced by generic FAAH inhibitor substitution and directly impact the interpretation of endocannabinoid pathway studies, target validation experiments, and pharmacological phenotyping outcomes.

PF-622 (898235-65-9) Head-to-Head Quantitative Differentiation Evidence


Time-Dependent Covalent Inhibition Kinetics: PF-622 vs. PF-3845 and PF-750

PF-622 exhibits pronounced time-dependent inhibition kinetics characteristic of covalent irreversible binding, with IC₅₀ values shifting 30-fold from 0.99 μM at 5-minute preincubation to 0.033 μM at 60-minute preincubation against human recombinant FAAH [1]. This kinetic profile differentiates PF-622 from PF-3845, a carbamate-based covalent FAAH inhibitor that exhibits a distinct time-dependency profile with Kᵢ = 0.23 μM [2], and from PF-750 (piperidine urea analog) which also shows time-dependent inhibition but with a different baseline potency of IC₅₀ = 16-19 nM at 60-minute preincubation [3].

FAAH inhibition time-dependent kinetics covalent inhibitor IC50 shift

Proteome-Wide Selectivity: PF-622 Demonstrates Complete FAAH Specificity vs. Multi-Target Inhibitors

Activity-based proteomic profiling across various human and murine tissue proteome samples revealed that PF-622 is completely selective for FAAH relative to other mammalian serine hydrolases, showing no discernible off-site activity up to 500 μM [1]. This contrasts with dual-target inhibitors such as PF-750 which weakly inhibits soluble epoxide hydrolase (sEH) with IC₅₀ = 360-640 nM [2], and with earlier-generation FAAH inhibitors that lacked drug-like selectivity profiles [1].

selectivity profiling activity-based protein profiling off-target activity serine hydrolase

Comparative FAAH Inhibition Potency: PF-622 vs. PF-3845 and PF-750 in Standardized Assays

In standardized 5-minute preincubation recombinant human FAAH assays, PF-622 demonstrates IC₅₀ = 4.0 nM, positioning it between PF-3845 (IC₅₀ = 0.65 nM, ~6-fold more potent) and PF-750 (IC₅₀ = 6.4 nM, ~1.6-fold less potent) [1]. Notably, PF-622 maintains substantially cleaner selectivity against sEH (IC₅₀ = 15,000 nM) compared to PF-750 (sEH IC₅₀ = 360 nM), resulting in a FAAH/sEH selectivity ratio of ~3,750:1 for PF-622 versus ~56:1 for PF-750 [1].

FAAH potency IC50 comparison enzyme inhibition recombinant FAAH

Mechanistic Distinction: PF-622 Irreversible Covalent Modification vs. Reversible FAAH Inhibitors

PF-622 functions as an irreversible FAAH inhibitor through covalent modification of the active site serine nucleophile (Ser241), a mechanism confirmed by time-dependent IC₅₀ reduction from 0.99 μM to 0.033 μM with extended preincubation [1]. This contrasts with reversible FAAH inhibitors such as FAAH inhibitor 1 (IC₅₀ = 18±8 nM) which demonstrate time-independent inhibition consistent with reversible binding . The irreversible covalent mechanism of PF-622 produces sustained FAAH inactivation that persists beyond compound washout, whereas reversible inhibitors require continuous target engagement to maintain enzyme suppression.

covalent inhibitor irreversible inhibition mechanism of action active site serine

PF-622 (898235-65-9) Validated Research and Industrial Application Scenarios


Endocannabinoid Pathway Target Validation Requiring Complete FAAH Selectivity

PF-622 is optimally deployed in target validation studies where unambiguous attribution of phenotypes to FAAH inhibition is essential. Its complete selectivity for FAAH over all other mammalian serine hydrolases (no off-target activity up to 500 μM in proteomic profiling [1]) ensures that observed analgesic, anti-inflammatory, or anxiolytic effects in rodent models derive specifically from FAAH inactivation rather than from confounding interactions with sEH or other serine hydrolases [1]. This makes PF-622 the preferred tool compound for establishing FAAH's role in endocannabinoid-mediated physiological processes, particularly when compared to PF-750 which exhibits measurable sEH cross-reactivity (sEH IC₅₀ = 360 nM) [2].

Washout and Temporal Target Engagement Studies Leveraging Irreversible Covalent Binding

The irreversible covalent modification mechanism of PF-622 [1] uniquely enables experimental protocols requiring sustained FAAH inactivation after compound removal. Unlike reversible inhibitors that require continuous target engagement, PF-622-treated cells or tissues maintain FAAH suppression post-washout due to permanent active-site serine modification (Ser241) [1]. This property is critical for dissecting the temporal dynamics of endocannabinoid signaling, for pulse-chase experimental designs, and for in vivo studies where sustained target coverage is desired without maintaining high plasma drug concentrations.

Analgesic and Anxiolytic Preclinical Research in Rodent Models

PF-622 is validated for investigating analgesic and anxiolytic/antidepressant phenotypes in rodent models, as established by the original characterization studies demonstrating that genetic or pharmacological FAAH inactivation produces these behavioral outcomes without cannabinoid receptor agonist side effects [1]. The compound's combination of high potency (IC₅₀ = 4.0 nM FAAH [2]), complete serine hydrolase selectivity [1], and cell permeability makes it suitable for both in vitro neuronal culture studies and in vivo behavioral pharmacology experiments examining pain modulation and emotional behavior.

Comparative Pharmacology Studies Evaluating FAAH Inhibitor Chemical Classes

PF-622 serves as a benchmark piperazine urea FAAH inhibitor for head-to-head comparisons with other chemical classes (carbamates such as PF-3845, alpha-ketoheterocycles, and reversible inhibitors). Its well-characterized kinetic profile—including the 30-fold IC₅₀ reduction from 0.99 μM to 0.033 μM with extended preincubation [1]—provides a calibrated reference standard for evaluating the time-dependency, potency, and selectivity characteristics of novel FAAH inhibitors in structure-activity relationship (SAR) programs and medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-622

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.